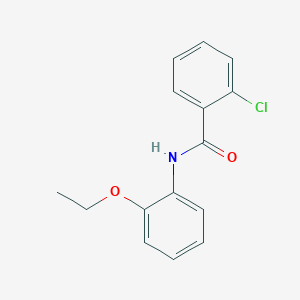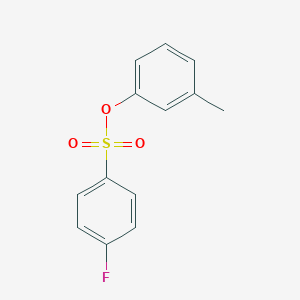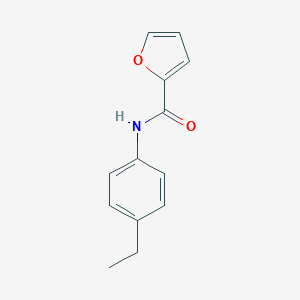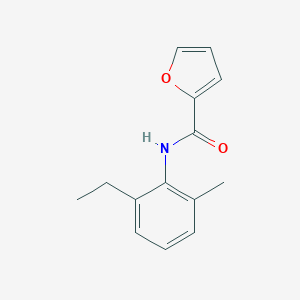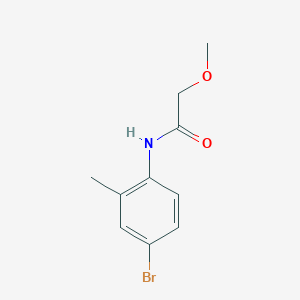
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide, also known as 4-Bromo-2-methyl-N-(2-methoxyacetyl)aniline, is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as anilides and is commonly used as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methoxyacetamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, it also has some limitations. It can be toxic to certain cells and organisms at high concentrations, and its mechanism of action is not well understood.
Orientations Futures
There are several future directions for research involving N-(4-bromo-2-methylphenyl)-2-methoxyacetamide. One area of research could focus on understanding the mechanism of action of this compound. Another area of research could focus on developing new synthetic methods for producing this compound. Additionally, research could be conducted to explore the potential therapeutic applications of this compound in various disease states.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-methoxyacetamide can be achieved through several methods. One of the most common methods involves the reaction of 4-bromo-2-methylaniline with acetic anhydride and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
PTEUOOMCNLXISP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)COC |
Solubilité |
35.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



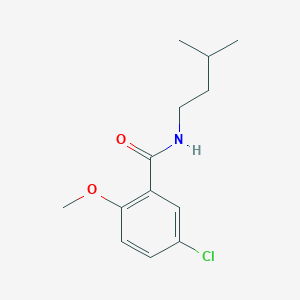
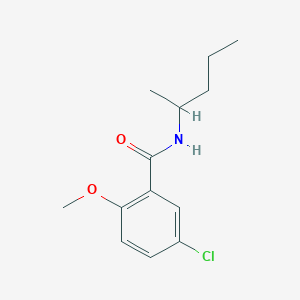

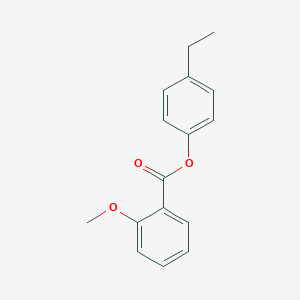
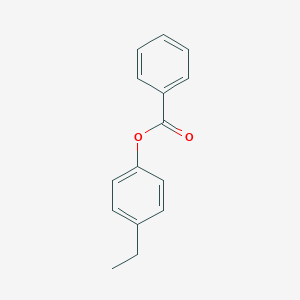
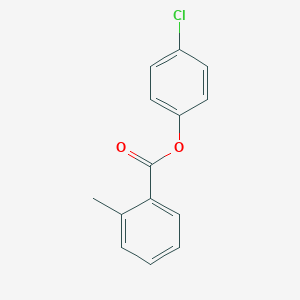
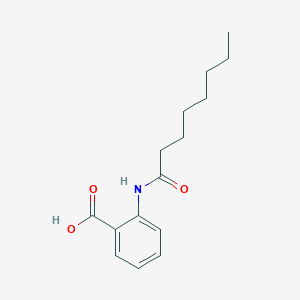
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
